E3 ligase Ligand-Linker Conjugate 39

PROTAC synthesis CRBN ligand thalidomide conjugate

Choose E3 Ligase-Linker Conjugate 39 for your CRBN-recruiting PROTAC programs when a thalidomide-based cereblon ligand is preferred. This prefabricated building block features a Boc-protected amine terminus, enabling selective deprotection and straightforward coupling to carboxyl-containing target ligands. Compared to pomalidomide or lenalidomide conjugates, the thalidomide warhead reduces the risk of unintended IKZF1/3 neo-substrate degradation, making it ideal for targets where CRBN is abundant and ternary complex geometry is favorable. Available in research quantities from 50 mg to gram scale.

Molecular Formula C25H31N5O6
Molecular Weight 497.5 g/mol
Cat. No. B12369285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 39
Molecular FormulaC25H31N5O6
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C25H31N5O6/c1-25(2,3)36-24(35)28-10-8-27(9-11-28)16-13-29(14-16)15-4-5-17-18(12-15)23(34)30(22(17)33)19-6-7-20(31)26-21(19)32/h4-5,12,16,19H,6-11,13-14H2,1-3H3,(H,26,31,32)
InChIKeyNGYIRGJPUYZROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 ligase Ligand-Linker Conjugate 39: Technical Specifications and Procurement-Relevant Characteristics


E3 ligase Ligand-Linker Conjugate 39 (CAS: 2632308-04-2, MW: 497.54 g/mol) is a synthetic conjugate of an E3 ubiquitin ligase ligand and a linker, composed of thalidomide and a corresponding linker moiety . This compound functions as a cereblon (CRBN) ligand capable of recruiting CRBN protein, and serves as a key intermediate for the synthesis of complete PROTAC (proteolysis-targeting chimera) molecules . As a prefabricated CRBN-ligand-linker building block, it enables modular assembly of heterobifunctional degraders without requiring independent synthesis and optimization of the linker-E3 ligand conjugation step.

E3 ligase Ligand-Linker Conjugate 39: Why Class-Level Interchangeability Is Not Scientifically Valid


Within the CRBN-recruiting PROTAC intermediate class, compounds differ critically by three parameters: (1) the specific CRBN ligand employed (e.g., thalidomide vs. lenalidomide vs. pomalidomide), which dictates CRBN binding affinity and the propensity to induce neo-substrate degradation; (2) linker length and composition (e.g., PEG-based vs. alkyl-chain vs. alkyl/ether), which influences ternary complex geometry and subsequent degradation efficiency [1]; and (3) the terminal reactive group available for subsequent conjugation (e.g., amine, carboxylic acid, azide, or alkyne) [2]. Each of these variables directly impacts the degradation potency, selectivity, and physicochemical properties of the final PROTAC. Consequently, substituting one CRBN-ligand-linker conjugate for another without systematic validation introduces uncontrolled variation in PROTAC performance and is not supported by the scientific literature on structure-activity relationships in targeted protein degradation [1].

E3 ligase Ligand-Linker Conjugate 39: Quantifiable Differentiation Evidence for Scientific Selection


CRBN Ligand Identity: Thalidomide vs. Pomalidomide-Based Conjugates

E3 ligase Ligand-Linker Conjugate 39 incorporates a thalidomide-based CRBN ligand, distinguishing it from common pomalidomide-based alternatives such as Pomalidomide-PEG1-C2-N3 (E3 ligase Ligand-Linker Conjugates 50). This ligand selection has known structural and functional implications for downstream PROTAC design . The choice of thalidomide over pomalidomide influences the overall molecular weight of the final PROTAC (approximately 14 g/mol lighter ligand core), which can affect physicochemical properties such as permeability and solubility .

PROTAC synthesis CRBN ligand thalidomide conjugate

Terminal Reactive Group: Boc-Protected Amine vs. Carboxylic Acid Functionalized Conjugates

E3 ligase Ligand-Linker Conjugate 39 features a tert-butyloxycarbonyl (Boc)-protected terminal functional group . This distinguishes it from similar thalidomide-based conjugates bearing free carboxylic acid termini, such as Thalidomide-O-amido-C3-COOH [1]. The Boc protecting group requires an additional deprotection step (typically acidic conditions) before subsequent conjugation, whereas carboxylic acid-terminated conjugates can directly engage in amide coupling with amine-bearing target ligands.

PROTAC intermediate Boc-amine linker conjugation chemistry

E3 Ligase Class Selection: CRBN vs. VHL or IAP Ligand-Linker Conjugates

E3 ligase Ligand-Linker Conjugate 39 recruits the CRBN E3 ligase, in contrast to VHL-based conjugates such as (S,R,S)-AHPC-C8-NH2 (VH032-C8-NH2) or IAP-based conjugates such as E3 ligase Ligand-Linker Conjugates 39 (cIAP version, CAS 2113688-20-1) [1]. Recent systematic analysis demonstrates that no single E3 ligand is universally superior, with degradation outcomes depending on complex cooperativity, cell-type specificity, and tissue distribution [2]. The selection of CRBN vs. VHL vs. IAP is a critical design parameter that fundamentally alters degradation efficiency and selectivity across different target proteins and cellular contexts.

PROTAC E3 ligase selection CRBN vs VHL ubiquitin ligase recruitment

Linker Structural Composition and Length Considerations

E3 ligase Ligand-Linker Conjugate 39 incorporates a specific linker composition (derived from the thalidomide-linker conjugate structure) that differs in length and chemical nature from other CRBN-ligand-linker conjugates . While the exact linker specifications of Conjugate 39 are not publicly disclosed with precise atom count, the class-level principle is well established: linker length and composition (PEG vs. alkyl vs. alkyl/ether) directly influence ternary complex formation efficiency and degradation potency [1]. In systematic studies, variation in linker length alone has been shown to alter PROTAC degradation DC50 values by orders of magnitude for the same target protein [1].

PROTAC linker ternary complex geometry linker optimization

E3 ligase Ligand-Linker Conjugate 39: Evidence-Based Application Scenarios for Targeted Protein Degradation Research


CRBN-Recruiting PROTAC Development with Thalidomide-Based Ligand Preference

Ideal for research programs where a thalidomide-based CRBN ligand is preferred over pomalidomide or lenalidomide derivatives. This scenario applies when minimizing unintended degradation of IKZF1/3 neo-substrates is a design consideration, as thalidomide exhibits lower potency for these off-targets compared to its clinical analogs . Researchers synthesizing PROTACs targeting proteins where CRBN expression is abundant and where the thalidomide binding mode provides favorable ternary complex geometry should prioritize this intermediate.

Modular PROTAC Assembly Requiring Boc-Protected Amine Intermediate

Optimal for synthetic workflows where the target protein ligand bears a carboxylic acid or activated ester for conjugation. The Boc-protected amine terminus on Conjugate 39 enables selective deprotection followed by coupling to carboxyl-containing target ligands . This orthogonal protection strategy is particularly valuable when the target ligand contains multiple reactive functional groups that could otherwise lead to undesired side reactions during conjugation.

Systematic E3 Ligase Comparison Studies in PROTAC Optimization

Suitable as a reference CRBN-recruiting intermediate in head-to-head comparisons against VHL-based or IAP-based ligand-linker conjugates. Such studies are essential for determining which E3 ligase yields optimal degradation efficiency and selectivity for a given target protein in specific cellular contexts [1]. E3 ligase Ligand-Linker Conjugate 39 provides a defined thalidomide-CRBN recruitment module for these comparative experiments.

PROTAC Library Synthesis with Defined CRBN-Linker Architecture

Applicable for constructing focused PROTAC libraries where the E3 ligase ligand and linker components are held constant while the target protein ligand is varied. This approach enables systematic evaluation of target ligand binding affinity and binding mode contributions to overall degradation efficiency, independent of E3 ligase recruitment variables . The prefabricated conjugate format reduces synthetic burden and ensures batch-to-batch consistency in the CRBN-linker module.

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